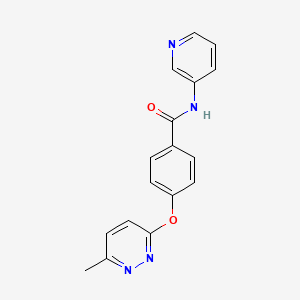
4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide typically involves the following steps:
Formation of the 6-methylpyridazin-3-yl intermediate: This step involves the synthesis of the 6-methylpyridazin-3-yl group through a series of reactions, such as condensation and cyclization.
Coupling with the benzamide core: The 6-methylpyridazin-3-yl intermediate is then coupled with the benzamide core using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the pyridin-3-yl group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Bulk synthesis of intermediates: Large-scale production of the 6-methylpyridazin-3-yl and pyridin-3-yl intermediates.
Coupling and purification: Efficient coupling of intermediates followed by purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-2-yl)benzamide
- 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-4-yl)benzamide
- 4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzoic acid
Uniqueness
4-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both 6-methylpyridazin-3-yl and pyridin-3-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-12-4-9-16(21-20-12)23-15-7-5-13(6-8-15)17(22)19-14-3-2-10-18-11-14/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGACUJFRPXCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

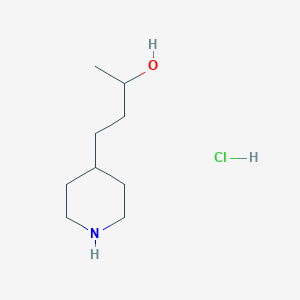
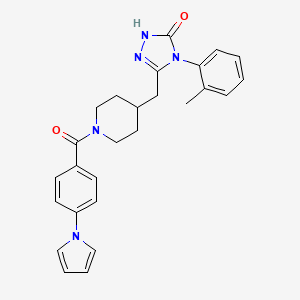
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2873150.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
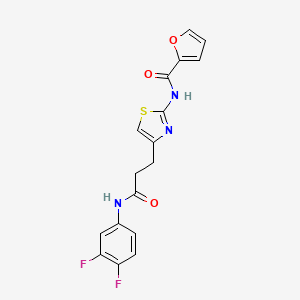
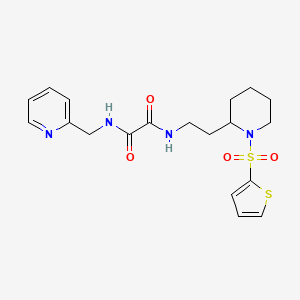
![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)


